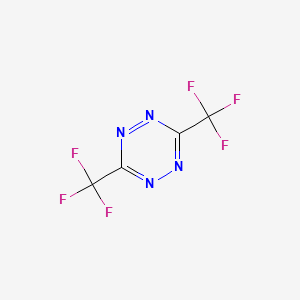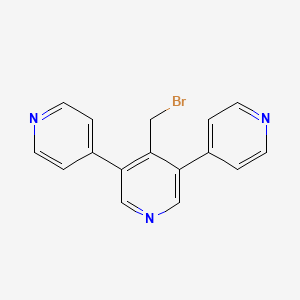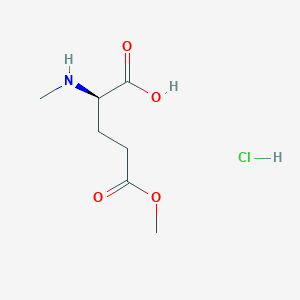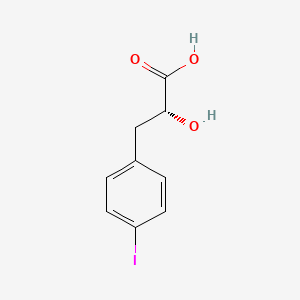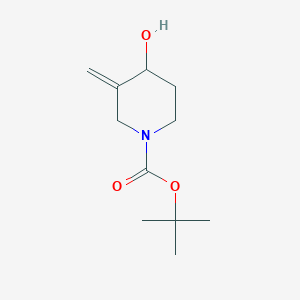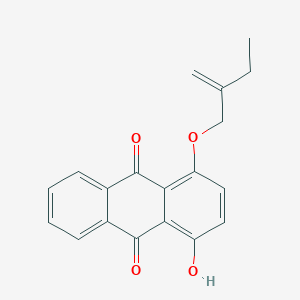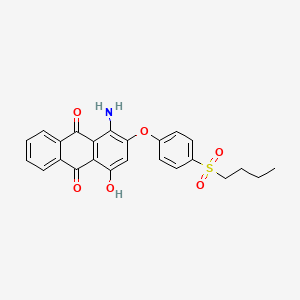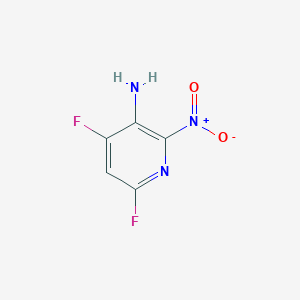![molecular formula C10H9ClO2 B13136213 Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-chloroethenyl group at the para position and a methyl ester functional group. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester typically involves the esterification of 4-[(1E)-2-chloroethenyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 4-[(1E)-2-chloroethenyl]benzoic acid and methanol into the reactor, along with an acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then separated from the reaction mixture using distillation or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 2-chloroethenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: 4-[(1E)-2-chloroethenyl]benzoic acid.
Reduction: 4-[(1E)-2-chloroethenyl]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[(1E)-2-hydroxyethenyl]benzoic acid.
Applications De Recherche Scientifique
Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester can be compared with other similar compounds, such as:
Benzoic acid: Lacks the 2-chloroethenyl and methyl ester groups, making it less reactive in certain chemical reactions.
Methyl benzoate: Contains a methyl ester group but lacks the 2-chloroethenyl substitution, resulting in different chemical properties.
4-Chlorobenzoic acid: Contains a chlorine atom but lacks the ethenyl and methyl ester groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H9ClO2 |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
methyl 4-[(E)-2-chloroethenyl]benzoate |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-7H,1H3/b7-6+ |
Clé InChI |
HWOKBSHKNLRUHF-VOTSOKGWSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=C/Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


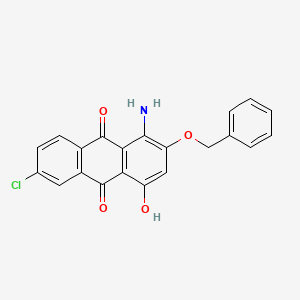
![Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate](/img/structure/B13136132.png)
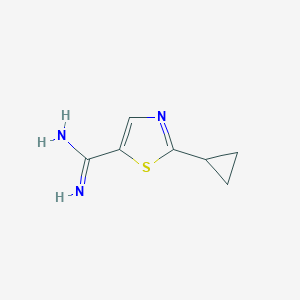
![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)
